1,3-Difluoroprop-1-ene

Catalog No.
S14656254
CAS No.
58777-28-9
M.F
C3H4F2
M. Wt
78.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Difluoroprop-1-ene

CAS Number

58777-28-9

Product Name

1,3-Difluoroprop-1-ene

IUPAC Name

1,3-difluoroprop-1-ene

Molecular Formula

C3H4F2

Molecular Weight

78.06 g/mol

InChI

InChI=1S/C3H4F2/c4-2-1-3-5/h1-2H,3H2

InChI Key

INPRTAFPJCUIBZ-UHFFFAOYSA-N

Canonical SMILES

C(C=CF)F

1,3-Difluoroprop-1-ene is a fluorinated organic compound with the molecular formula C3H4F2\text{C}_3\text{H}_4\text{F}_2. It features a propene backbone with two fluorine atoms attached to the first and third carbon atoms of the double bond. This compound is characterized by its unsaturation and the presence of highly electronegative fluorine atoms, which significantly influence its chemical reactivity and physical properties. It typically exists as a colorless gas or liquid, depending on temperature and pressure conditions.

Due to reactive halogen groups.2,3-DifluoropropeneC₃H₄F₂Similar structure; may exhibit different reactivity patterns due to positional isomerism.

Uniqueness of 1,3-Difluoroprop-1-ene

The uniqueness of 1,3-difluoroprop-1-ene lies in its specific arrangement of fluorine atoms at both terminal positions on the propene chain. This configuration not only enhances its reactivity but also provides distinct physicochemical properties compared to other similar compounds. Additionally, its potential applications as an environmentally friendly refrigerant highlight its significance in contemporary chemical research and industry.

Several synthetic pathways exist for producing 1,3-difluoroprop-1-ene:

  • Fluorination of Propene: Direct fluorination of propene using fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions.
  • Dehydrohalogenation: Starting from a precursor like 1,3-dichloropropane or 1,3-dibromopropane, dehydrohalogenation can yield 1,3-difluoroprop-1-ene.
  • Elimination Reactions: Utilizing elimination reactions from suitable substrates that contain fluorine substituents can also produce this compound.

1,3-Difluoroprop-1-ene has potential applications in various fields:

  • Refrigerants: Due to its low global warming potential compared to traditional hydrofluorocarbons, it may serve as a refrigerant.
  • Intermediate in Synthesis: It can be used as an intermediate in the synthesis of more complex fluorinated compounds used in pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties may be exploited in developing new materials with desirable characteristics such as improved thermal stability and chemical resistance.

Several compounds share structural similarities with 1,3-difluoroprop-1-ene. Here are some notable examples:

Compound NameFormulaKey Features
1,3-DichloropropeneC₃H₄Cl₂Used as a pesticide; has significant environmental concerns due to toxicity.
3-Chloro-3,3-difluoroprop-1-eneC₃H₄ClF₂Contains chlorine; involved in bio

XLogP3

1

Hydrogen Bond Acceptor Count

2

Exact Mass

78.02810645 g/mol

Monoisotopic Mass

78.02810645 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-10-2024

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